molecular formula C14H11N3O B1366634 4-(phthalazin-1-yloxy)aniline CAS No. 149365-40-2

4-(phthalazin-1-yloxy)aniline

Cat. No.: B1366634
CAS No.: 149365-40-2
M. Wt: 237.26 g/mol
InChI Key: PJIGFAISFSRPCH-UHFFFAOYSA-N
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Description

4-(phthalazin-1-yloxy)aniline is a chemical compound with the molecular formula C14H11N3O It is an aromatic amine derivative, where the benzenamine moiety is substituted with a phthalazinyloxy group at the para position

Scientific Research Applications

4-(phthalazin-1-yloxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phthalazin-1-yloxy)aniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzenamine with 1-hydroxyphthalazine under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(phthalazin-1-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce new substituents on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Mechanism of Action

The mechanism by which 4-(phthalazin-1-yloxy)aniline exerts its effects involves interactions with various molecular targets. The phthalazinyloxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Aniline: Aniline is a simpler aromatic amine with a single amine group attached to a benzene ring. It is used as a precursor in the synthesis of dyes and other chemicals.

    4-Nitroaniline: This compound has a nitro group at the para position relative to the amine group. It is used in the production of dyes and as an intermediate in organic synthesis.

    4-Chloroaniline: Similar to 4-(phthalazin-1-yloxy)aniline, this compound has a chlorine atom at the para position. It is used in the synthesis of pesticides and dyes.

Uniqueness

This compound is unique due to the presence of the phthalazinyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-phthalazin-1-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-11-5-7-12(8-6-11)18-14-13-4-2-1-3-10(13)9-16-17-14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIGFAISFSRPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164246
Record name Benzenamine, 4-(1-phthalazinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149365-40-2
Record name Benzenamine, 4-(1-phthalazinyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149365402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(1-phthalazinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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